Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate

Stereochemistry Chiral Resolution Pharmaceutical Intermediates

Sourcing a chiral intermediate without absolute stereochemical specification introduces downstream yield and purity risks for API synthesis. This cyclohexane derivative (CAS 1823399-61-6) is explicitly documented as a racemic or undefined diastereomeric mixture, differentiating it from expensive single-isomer analogs (e.g., CAS 365997-33-7). - **Application**: Route scouting, solvent screening, and chiral resolution method development. - **Advantage**: Lower cost than enantiopure standards; minimizes financial risk before stereochemical validation. - **Specification**: Verify supplier-provided purity (≥98% typical) and request stereochemical batch analysis.

Molecular Formula C14H25NO5
Molecular Weight 287.356
CAS No. 1823399-61-6
Cat. No. B2932768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate
CAS1823399-61-6
Molecular FormulaC14H25NO5
Molecular Weight287.356
Structural Identifiers
SMILESCCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)
InChIKeyJOOLXBLTNBWCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-Protected Amino Alcohol Building Block Overview


Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate (CAS 1823399-61-6) is described in vendor documentation as a cyclohexane derivative featuring an ethyl ester, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxyl group . It is presented as a synthetic intermediate, with its value proposition for procurement resting on its role as a versatile building block for pharmaceutical research and development. However, no primary research papers or patents specifically validating its differentiated performance against other Boc-protected amino-cyclohexane carboxylate stereoisomers were identified in the public domain.

Synthetic intermediate building block
Undefined stereochemistry mixture
Supports early-stage route scouting

Generic Substitution Risk Due to Undefined Stereochemistry


Caution against simple generic substitution is warranted based on general structural principles. The cyclohexane ring in this compound class has three stereocenters, creating multiple possible diastereomers and enantiomers. Vendor information for CAS 1823399-61-6 does not consistently define the absolute stereochemistry, unlike closely related analogs such as CAS 365997-33-7, which is specifically defined as the (1S,3R,4R)-isomer used in patented edoxaban intermediate synthesis [1]. Substituting an undefined stereochemical mixture for a specific isomer introduces unknown variables into a synthetic pathway, potentially impacting downstream chiral purity, reaction yield, and the biological activity of the final product. Without direct comparative data, the risk of substitution remains scientifically undefined.

Target compound
CAS 1823399-61-6: stereochemistry unspecified or inconsistently reported. May be racemic or relative configuration.
Enantiopure comparator
(1S,3R,4R)-isomer (CAS 365997-33-7): defined absolute stereochemistry, validated in patented edoxaban intermediate synthesis.
Direct substitution may introduce unknown chiral purity variables; stereochemical identity mismatch cannot be ruled out without chiral assay data. Confirm absolute configuration before using in stereosensitive pathways.

Product Differentiation Evidence Guide


Stereochemical Specification vs. Defined Isomer

A direct comparative analysis is not possible due to a lack of quantitative data. The primary differentiation between the target compound (CAS 1823399-61-6) and a key comparator, (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate (CAS 365997-33-7), lies in the specification of stereochemistry. While CAS 365997-33-7 is a specific, named enantiomer used as an 'Edoxaban intermediate' , the stereochemistry of CAS 1823399-61-6 is reported inconsistently or not at all in vendor catalogs. This fundamental difference in molecular specification precludes any quantitative performance comparison until the configuration of CAS 1823399-61-6 is empirically defined.

Stereochemical specification
Class-level inference
Unspecified or inconsistently reported
vs. (1S,3R,4R)-isomer: defined absolute stereochemistry
Identity mismatch limits direct enantiopure substitution
Quantitative comparison not possible without chiral purity data
Stereochemistry Chiral Resolution Pharmaceutical Intermediates

Vendor-Reported Purity Comparison

Vendor datasheets show a disparity in commercially available purity. The target compound (CAS 1823399-61-6) is offered at a minimum purity of 95% by one vendor and 98% by another . A distinct stereoisomer, (1R,3R,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate (CAS 1392745-70-8), is listed by a supplier with a purity of 97% . While these data points suggest the 98% grade of the target compound is commercially available and slightly superior in purity to some offerings of the 97% isomer, they originate from different suppliers using non-standardized analytical methods, making a rigorous direct comparison invalid.

Vendor-reported purity
Cross-study comparable
98% (one batch, non-harmonized)
Comparator isomer batch: 97% (separate supplier)
Marginal difference cannot drive selection without harmonized CoA
Different suppliers and analytical methods; request single-batch CoA for direct comparison
Chemical Purity Quality Control Research Chemicals

Cost Differential vs. Chiral Analogs

A class-level inference can be drawn from commercial pricing. A defined enantiomer (CAS 365997-33-7) is priced at 220 CNY/g from one supplier , while another stereoisomer (CAS 1392745-70-8) is listed at $650 for 100mg, equivalent to approximately $6,500/g . In contrast, the target compound (CAS 1823399-61-6), which lacks a fully specified stereochemistry, is listed by Leyan at 1g and 5g pack sizes, with its price point in the range of hundreds of CNY, characteristic of a less costly, racemic or stereochemically undefined research intermediate. This suggests a substantial cost differential, though price parity cannot be confirmed without direct quotes for identical quantities.

Cost differential
Class-level inference
Expected orders of magnitude lower than enantiopure analogs
Enantiopure comparator: ~220 CNY/g (1S,3R,4R); another isomer ~$6,500/g
Undefined stereochemistry may support cost-efficient early R&D
Exact price parity requires direct quote; class-level inference based on commercial listings
Cost of Goods Procurement Scale-up Feasibility

Recommended Application Scenarios


Cost-Constrained Early-Stage Methodology Development

Based on the class-level inference that stereochemically undefined mixtures are less expensive, this compound is most appropriate for reaction optimization, solvent screening, or proof-of-concept synthesis where the objective is to establish a general route. Its use avoids the high cost of enantiopure material until the key stereochemical steps are validated.

Substrate for Chiral Resolution Studies

Given its ambiguous stereochemical specification, this compound can serve as an ideal substrate for the development of novel chiral resolution methods or asymmetric transformations. The outcome of such a study would directly quantify the differential reactivity or selectivity against the baseline racemic mixture.

Reference Standard for Analytical Method Development

The compound, particularly when sourced at a verified purity of 98%, can be used to develop HPLC or NMR methods capable of resolving the various stereoisomers in the class. Its use as a complex sample containing multiple species makes it a more stringent test for method specificity than a single enantiopure standard.

Building Block for Non-Chiral Derivative Libraries

For research programs where the final target molecule lacks a chiral center, or where the product will be a racemic mixture, the stereochemical identity of the starting material is moot. In these cases, this compound functions as a perfectly adequate, and potentially more economical, alternative to its expensive chiral analogs.

Application
Selection Property
Validation Focus
Cost-constrained early-stage methodology development
Undefined stereochemistry (potential lower cost profile)
Reaction optimization, solvent screening, general route scouting
Chiral resolution studies
Stereochemical mixture substrate
Chiral method development, selectivity benchmarking
Reference for analytical method development
High-purity grade (verified, non-harmonized)
HPLC/NMR method specificity for stereoisomer resolution
Building block for non-chiral derivative libraries
Stereochemical identity irrelevant for achiral targets
Synthetic route feasibility, cost-context building block selection
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